LogP Differentiation: 5-Ethyl Substituent Increases Lipophilicity by ~0.78 Log Units Relative to the Des-Ethyl Analog
The 5-ethyl substituent on the target compound (CAS 683743-06-8) increases calculated LogP by approximately 0.78 log units compared to the des-ethyl 3-aminopyrrolidine-3-carboxylic acid analog, moving the compound from a hydrophilic range (LogP ≈ −0.21) into a mildly lipophilic range (LogP = 0.57) . This LogP shift corresponds to a roughly 6-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and tissue distribution. The polar surface area remains unchanged at 75.35 Ų for both compounds, indicating that the ethyl substituent selectively modulates lipophilicity without altering hydrogen-bonding capacity .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.57 (PSA = 75.35 Ų) |
| Comparator Or Baseline | (3S)-3-aminopyrrolidine-3-carboxylic acid (des-ethyl analog, CAS 113473-30-6): LogP = −0.21 (PSA = 75.35 Ų) |
| Quantified Difference | ΔLogP = +0.78 (~6.0× increase in partition coefficient); PSA unchanged |
| Conditions | Computed physicochemical properties from Chemsrc and Chem960 databases |
Why This Matters
For procurement decisions, the 0.78-unit LogP increase is a quantifiable differentiator that predicts altered membrane permeability, solubility, and pharmacokinetic behavior—properties that cannot be replicated by substituting the cheaper des-ethyl analog.
